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Compound of Interest

Compound Name: Hexanediol diacrylate

Cat. No.: B1256970

This guide is designed for researchers, scientists, and drug development professionals to
diagnose and resolve issues with poor layer adhesion in 3D printed models, with a focus on
materials commonly used in scientific and biomedical applications.

Frequently Asked Questions (FAQS)

Q1: What are the common signs of poor layer adhesion in my 3D prints?

Poor layer adhesion, also known as delamination, can manifest in several ways. The most
obvious sign is visible cracks or separation between the layers of your print.[1] The printed
object may feel weak and break easily along the layer lines. In more severe cases, entire
sections of the print may separate during the printing process.[1]

Q2: My prints are failing due to layers not sticking together. What are the primary causes?
Several factors can contribute to poor layer adhesion. The most common culprits include:

« Incorrect Printing Temperature: The extruder temperature is critical for ensuring that the
molten filament can properly fuse with the previous layer. If the temperature is too low, the
filament will not melt sufficiently to form a strong bond.[2][3][4] Conversely, excessively high
temperatures can degrade the material, also leading to weak adhesion.

e Inadequate Cooling: While cooling is necessary to solidify the printed layers, excessive or
too rapid cooling can prevent the layers from bonding effectively.[1] This is particularly true
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for high-temperature materials.

« Incorrect Print Speed: Printing too fast can prevent the flament from having enough time to
melt and fuse with the layer below it.[2]

o Suboptimal Layer Height: If the layer height is too large relative to the nozzle diameter, the
extruded filament may not be sufficiently pressed against the previous layer to form a good
bond.

o Material-Specific Issues: High-performance materials like PEEK and PEKK have a high
melting point and are prone to significant shrinkage upon cooling, which can cause internal
stresses and layer separation.[5]

e Moisture in Filament: Many 3D printing filaments are hygroscopic, meaning they absorb
moisture from the air. When this moisture-laden filament is heated in the extruder, it can turn
to steam and create voids, leading to poor layer adhesion.[6]

Q3: How do | troubleshoot poor layer adhesion when printing with PEEK?

Printing with high-performance polymers like PEEK requires careful control of the printing
environment. Here are some specific troubleshooting steps:

¢ Increase Nozzle Temperature: PEEK requires a high nozzle temperature, typically between
380-420°C, to ensure proper melting and fusion between layers.[5]

o Elevate Bed Temperature: A high bed temperature (120-180°C) is crucial to reduce the
temperature difference between the printed part and the build surface, minimizing warping
and stress that can lead to layer separation.[5]

e Use an Enclosed and Heated Chamber: A heated chamber helps to maintain a stable
ambient temperature, slowing down the cooling process and reducing thermal stress on the
print.[5]

o Optimize Print Speed: A slower print speed allows more time for the extruded PEEK to bond
with the previous layer.[7]
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Ensure Proper Bed Adhesion: Using a suitable build surface, such as a PEI sheet or
applying a specialized adhesive, is critical to prevent the initial layers from lifting, which can
propagate into layer separation higher up in the print.[5][7]

Troubleshooting Guide
Systematic Approach to Resolving Poor Layer Adhesion

If you are experiencing poor layer adhesion, follow this systematic approach to identify and

resolve the root cause.

Verify Material-Specific Settings: Ensure that your slicer settings correspond to the
recommended parameters for the specific material you are using.

Check for Under-Extrusion: Poor layer adhesion is often a symptom of under-extrusion.
Check for a clogged nozzle, incorrect filament diameter in your slicer settings, or a slipping
extruder gear.[6]

Calibrate Printing Temperature: Print a temperature tower calibration model to determine the
optimal printing temperature for your specific filament. Start with the manufacturer's
recommended temperature and adjust in 5°C increments.

Adjust Cooling Fan Speed: If you suspect excessive cooling is the issue, try reducing the
part cooling fan speed in 10% increments. For some materials like ABS and PEEK, it may be
necessary to turn the fan off completely.[1]

Reduce Print Speed: Lowering the print speed can significantly improve layer adhesion by
allowing more time for the layers to bond.[2]

Optimize Layer Height: As a general rule, the layer height should not exceed 80% of the
nozzle diameter. A smaller layer height can improve adhesion by increasing the contact area
between layers.

Dry Your Filament: If you suspect your filament has absorbed moisture, dry it according to
the manufacturer's recommendations.[6]

Quantitative Data Summary
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The following table provides a summary of typical printing parameters for common materials
used in research and development. These are starting points, and optimal settings may vary
depending on the specific printer and filament brand.

Nozzle Bed

. Print Speed Cooling Fan

Material Temperature Temperature
. . (mmls) Speed (%)
(°C) (°C)

PLA 190 - 220 50-70 40 - 60 100

ABS 220 - 250[4] 90 - 110 40 - 60 0-30

PETG 230 - 250 70-90 40 - 60 50 - 100

PEEK 380 - 420[5] 120 - 180[5] 20 - 40 0

PEKK 350 - 380 120 - 160 20 - 40 0

Visualizing the Troubleshooting Process and
Underlying Science

To further aid in understanding and resolving poor layer adhesion, the following diagrams
illustrate a logical troubleshooting workflow and the physical principles governing layer
bonding.
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Caption: A troubleshooting workflow for diagnosing and resolving poor layer adhesion.
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Caption: The process of polymer chain diffusion and entanglement for strong layer adhesion.

Experimental Protocols

For a more rigorous, quantitative assessment of layer adhesion, consider the following
experimental protocol:

Objective: To quantify the interlayer adhesion strength of 3D printed specimens.
Methodology: Tensile Testing of Printed Specimens

* Specimen Design: Design a standard tensile test specimen (e.g., ASTM D638 Type V) in
your CAD software.

¢ Printing:
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o Print a set of specimens with the printing parameters you wish to evaluate. It is
recommended to print specimens in both a horizontal (tensile force applied parallel to the
layers) and a vertical (tensile force applied perpendicular to the layers) orientation.

o Ensure all other printing parameters are held constant across all test prints.

o Post-Processing: If your material requires post-processing (e.g., annealing), ensure all
specimens undergo the identical procedure.

o Tensile Testing:
o Use a universal testing machine (UTM) to perform tensile tests on the printed specimens.
o Record the ultimate tensile strength (UTS) for each specimen.

e Data Analysis:

o Calculate the average UTS and standard deviation for each set of printing parameters and
orientations.

o The UTS of the vertically oriented specimens is a direct measure of the interlayer
adhesion strength.

o Compare the UTS of the vertically oriented specimens to the horizontally oriented
specimens to determine the degree of anisotropy in your prints. A smaller difference
indicates better layer adhesion.

By systematically testing and quantifying the effects of different printing parameters, you can
develop a robust and repeatable printing process for your specific application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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adhesion-in-hdda-3d-prints]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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